
4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)
説明
4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) is a semisynthetic derivative of podophyllotoxin with oncolytic activity against a variety of neoplasms . It’s a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It has been used in the treatment of childhood cancer .
Synthesis Analysis
A specific high-pressure liquid chromatographic assay has been described for the quantitative analysis of this compound in plasma . After chloroform extraction, it was analyzed by reversed-phase chromatography and UV detection .Chemical Reactions Analysis
This compound can be metabolized to DNA-inactivating catechol, ortho-quinone, and semi-quinone free radical derivatives which may contribute to its cytotoxicity .科学的研究の応用
Comparative Cytotoxic and Cytokinetic Effects
A study by Dow et al. (1983) compared the effects of 4'-demethylepipodophyllotoxin 9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) (VP-16-213) on cell cycle progression and viability of human leukemic lymphoblasts. They found that this compound, along with its derivatives, caused G2-phase arrest and cytotoxicity. The epiaglycone derivative showed potent cytotoxicity, suggesting the compound's potential in cancer research (Dow et al., 1983).
Pharmacokinetic Modeling
Pelsor et al. (1978) studied the metabolism and excretion of 4'-demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) in cancer patients. They developed a multicompartment model to describe the distribution, metabolism, and excretion of this compound and its metabolites, providing valuable insights into its pharmacokinetics (Pelsor et al., 1978).
Clinical Study in Solid Tumors
Felix and Senn (1975) conducted a clinical study on the antitumor activity and clinical toxicity of 4'-demethylepipodophyllotoxin 9-(4,6-o-ethylidene- beta-D-glucopyranoside) against solid tumors. They reported significant activity in oat cell carcinoma of the lung and ovarian cancer, indicating the compound's efficacy in treating these cancers (Felix & Senn, 1975).
Inhibition of Cell Cultures
Misra and Roberts (1975) found that 4'-demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) inhibited the entry of cells into mitosis by blocking cells in the G2 phase of the cell cycle. This highlights the compound's potential role in studying cell cycle regulation and cancer therapy (Misra & Roberts, 1975).
High-Pressure Liquid Chromatography Analysis
Allen (1980) described a method for the quantitative analysis of 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) in plasma using high-pressure liquid chromatography. This method is crucial for pharmacokinetic studies and monitoring therapeutic levels of the compound in clinical settings (Allen, 1980).
DNA Damage and Cytotoxicity Basis
Wozniak and Ross (1983) investigated the mechanism of action of 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) (VP-16) in mouse leukemia cells. They found that VP-16 causes single-strand and double-strand breaks in DNA, suggesting a relationship between DNA damage and drug cytotoxicity, important for understanding the compound's therapeutic mechanisms (Wozniak & Ross, 1983).
Resistance in Leukemic Cells
Ido et al. (1987) studied a P388 murine leukemic cell line resistant to 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene)-beta-D-glucopyranoside (etoposide) and found a significant decrease in phorbol ester receptor and protein kinase C. This research provides insights into the mechanisms of drug resistance in cancer cells (Ido et al., 1987).
将来の方向性
特性
IUPAC Name |
5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPUSNTGOMMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860485 | |
| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



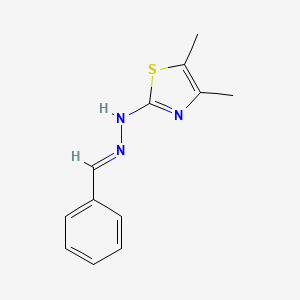
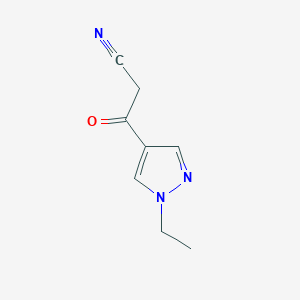
![N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7811547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B7811552.png)
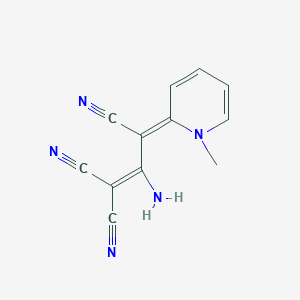

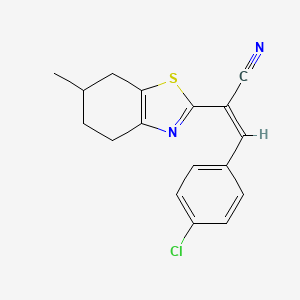
![{2-Amino-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-ethoxyphenyl)methanone](/img/structure/B7811577.png)
![3-[2-Amino-4-(4-methoxyphenyl)-1,3-thiazol-3-ium-5-yl]propanoate](/img/structure/B7811602.png)
![4-[(E)-benzylideneamino]-5-methyl-1,2,4-triazol-3-amine](/img/structure/B7811603.png)
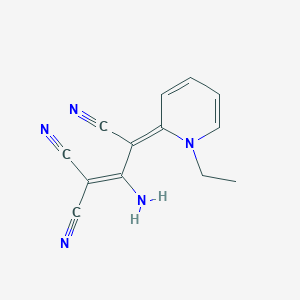
![{2-Amino-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-methylphenyl)methanone](/img/structure/B7811609.png)
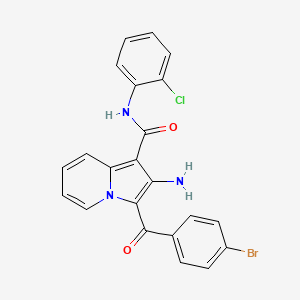
![(2E)-(1-ethylpyridin-2(1H)-ylidene)[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B7811617.png)